
N-(3-(3-phenyl-1,2,4-oxadiazol-5-yl)phenyl)-2-(m-tolyloxy)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3-(3-phenyl-1,2,4-oxadiazol-5-yl)phenyl)-2-(m-tolyloxy)acetamide, also known as POA-T2, is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound has shown promising results in various studies, making it a subject of interest for researchers in the field of pharmacology and medicinal chemistry.
Mecanismo De Acción
The mechanism of action of N-(3-(3-phenyl-1,2,4-oxadiazol-5-yl)phenyl)-2-(m-tolyloxy)acetamide is not fully understood. However, studies have suggested that it may act by inhibiting the activity of certain enzymes that are involved in the production of reactive oxygen species (ROS) and inflammation. This, in turn, may help protect cells from oxidative damage and reduce inflammation, which are both implicated in the development of various diseases.
Biochemical and Physiological Effects:
Studies have shown that this compound has a range of biochemical and physiological effects. It has been shown to exhibit potent antioxidant and anti-inflammatory properties, which may help protect cells from oxidative damage and reduce inflammation. Additionally, this compound has been shown to modulate the activity of certain signaling pathways that are involved in cell growth and survival, which may have implications for the treatment of cancer and other diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of N-(3-(3-phenyl-1,2,4-oxadiazol-5-yl)phenyl)-2-(m-tolyloxy)acetamide is its potent antioxidant and anti-inflammatory properties, which make it a promising candidate for the development of new drugs. Additionally, its relatively simple synthesis method makes it easy to produce in large quantities. However, one of the limitations of this compound is its relatively low solubility in water, which may limit its bioavailability and effectiveness in certain applications.
Direcciones Futuras
There are several future directions for research on N-(3-(3-phenyl-1,2,4-oxadiazol-5-yl)phenyl)-2-(m-tolyloxy)acetamide. One area of interest is its potential as a therapeutic agent for the treatment of various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its effects on various signaling pathways. Finally, more research is needed to optimize the synthesis method for this compound and improve its solubility in water, which may increase its effectiveness in certain applications.
Conclusion:
In conclusion, this compound is a chemical compound that has shown promising results in various studies, making it a subject of interest for researchers in the field of pharmacology and medicinal chemistry. Its potent antioxidant and anti-inflammatory properties, as well as its potential as a therapeutic agent for the treatment of various diseases, make it a promising candidate for the development of new drugs. However, further research is needed to fully understand its mechanism of action and optimize its synthesis method.
Métodos De Síntesis
N-(3-(3-phenyl-1,2,4-oxadiazol-5-yl)phenyl)-2-(m-tolyloxy)acetamide can be synthesized through a multistep process that involves the condensation of 3-phenyl-1,2,4-oxadiazole-5-carboxylic acid with 3-aminobenzophenone, followed by the reaction of the resulting product with m-tolyl chloroformate. The final product, this compound, is obtained after purification through column chromatography.
Aplicaciones Científicas De Investigación
N-(3-(3-phenyl-1,2,4-oxadiazol-5-yl)phenyl)-2-(m-tolyloxy)acetamide has been extensively studied for its potential applications in scientific research. One of the primary areas of interest is its potential as a therapeutic agent for the treatment of various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. This compound has been shown to exhibit potent antioxidant and anti-inflammatory properties, making it a promising candidate for the development of new drugs.
Propiedades
IUPAC Name |
2-(3-methylphenoxy)-N-[3-(3-phenyl-1,2,4-oxadiazol-5-yl)phenyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19N3O3/c1-16-7-5-12-20(13-16)28-15-21(27)24-19-11-6-10-18(14-19)23-25-22(26-29-23)17-8-3-2-4-9-17/h2-14H,15H2,1H3,(H,24,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DVSPPFKSPAPQSS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)OCC(=O)NC2=CC=CC(=C2)C3=NC(=NO3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

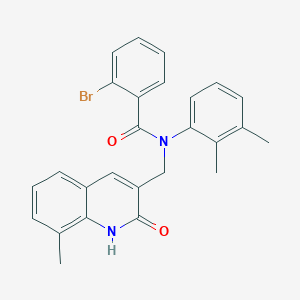
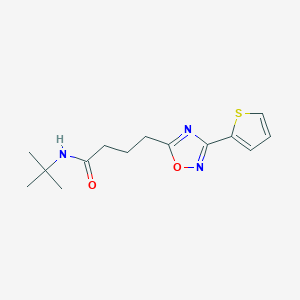


![2-(N-benzyl4-bromobenzenesulfonamido)-N-[(oxolan-2-yl)methyl]acetamide](/img/structure/B7700477.png)
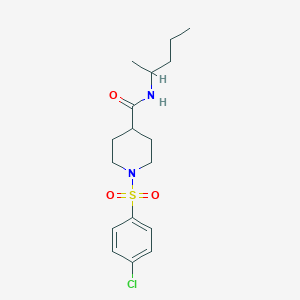
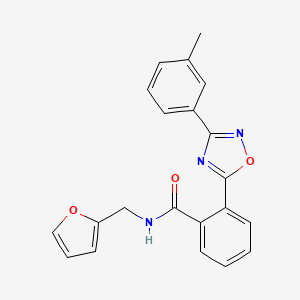
![N-(3,4-dimethoxyphenyl)-2-{N-[(4-methylphenyl)methyl]benzenesulfonamido}acetamide](/img/structure/B7700484.png)
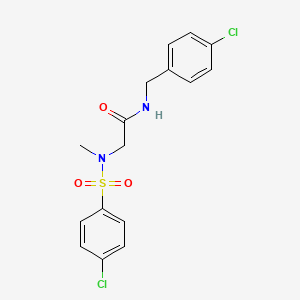
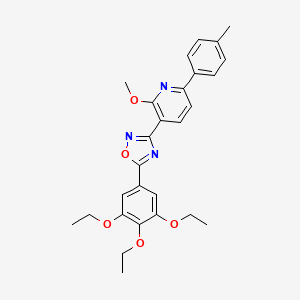
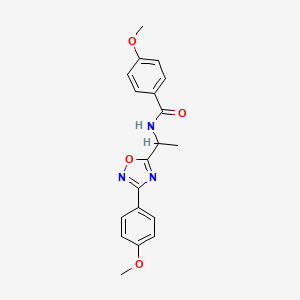


![(E)-N'-((1-(4-ethoxyphenyl)-2,5-dimethyl-1H-pyrrol-3-yl)methylene)-2-methylimidazo[1,2-a]pyridine-3-carbohydrazide](/img/structure/B7700542.png)